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molecular formula C9H11NO3 B1310289 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 24667-08-1

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1310289
M. Wt: 181.19 g/mol
InChI Key: GIKBELMYOXKJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038065

Procedure details

To a stirred mixture of 1 -methyl-3-cyano-4,6-dimethyl-pyrid-2-one (144 g., 0.89 mole) and 110 ml. of water is slowly added concentrated sulfuric acid (220 ml.) and the solution is heated on a steam bath for 24 hours. The solution is poured into 6 liters of water, cooled, and the resulting precipitate is collected by filtration and dried in a vacuum oven to give 1-methyl-3-carboxy-4,6-dimethylpyrid-2-one, 97 g. (60% yield), mp. 200°-204° C.
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[C:4]([C:10]#N)[C:3]1=[O:12].S(=O)(=O)(O)[OH:14].[OH2:18]>>[CH3:1][N:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[C:4]([C:10]([OH:14])=[O:18])[C:3]1=[O:12]

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
CN1C(C(=C(C=C1C)C)C#N)=O
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated on a steam bath for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(=C(C=C1C)C)C(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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